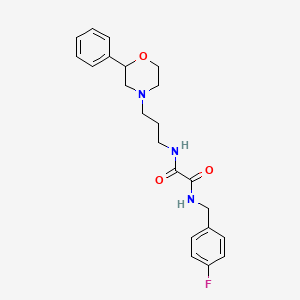
N1-(4-fluorobenzyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that likely contains a fluorobenzyl group, a phenylmorpholino group, and an oxalamide group. These groups are common in many pharmaceuticals and other biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact process would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine its structure .Chemical Reactions Analysis
The compound’s reactivity would depend on its functional groups. For example, the fluorobenzyl group might undergo nucleophilic aromatic substitution, while the oxalamide group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Scientific Research Applications
Neuroprotective Potential
- YM-244769, a compound with a similar structure, has been studied for its neuroprotective properties, specifically as a Na+/Ca2+ exchange (NCX) inhibitor. It has shown potential in protecting against hypoxia/reoxygenation-induced cell damage in neuronal SH-SY5Y cells (Iwamoto & Kita, 2006).
Antagonistic Properties
- Research on compounds structurally similar to N1-(4-fluorobenzyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide has revealed their potential as TRPV1 antagonists, which could be relevant in treating pain and inflammation (Sun et al., 2012).
Anticancer Properties
- Compounds containing fluorobenzyl groups, similar to the one , have been synthesized and evaluated for their anticancer activity. For instance, fluorinated coumarin–pyrimidine hybrids have shown significant cytotoxicity against human lung carcinoma and human adenocarcinoma mammary gland cell lines (Hosamani et al., 2015).
Pharmacokinetics and Metabolism
- The study of the metabolism and disposition of similar compounds in animals, such as rats, has provided insights into their pharmacokinetic properties. This includes data on absorption, distribution, metabolism, and excretion, which are crucial for understanding the potential therapeutic applications (Wu et al., 2006).
Drug Interactions and Transporter Mechanisms
- Compounds like N1-(4-fluorobenzyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide have been studied for their role in drug interactions and their interaction with drug transporters. Understanding these interactions is essential for the development of safe and effective medications (Polli et al., 2008).
Radiation Parameters
- Studies have also been conducted to determine the radiation parameters of compounds with similar structures. These investigations are important for the development of new compounds in medical oncology, including potential anti-cancer drugs (Gedik et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3/c23-19-9-7-17(8-10-19)15-25-22(28)21(27)24-11-4-12-26-13-14-29-20(16-26)18-5-2-1-3-6-18/h1-3,5-10,20H,4,11-16H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYHTSMGKZMZQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorobenzyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-Dimethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole](/img/structure/B2998556.png)
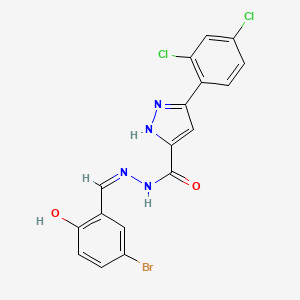
![Methyl 4-(4-methylphenyl)-3-[(4-pyrimidin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2998561.png)
![8-bromo-3-(4-bromophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2998562.png)
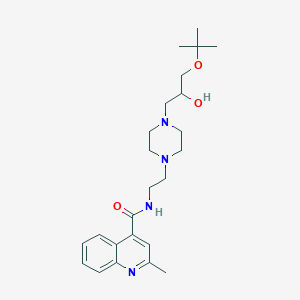
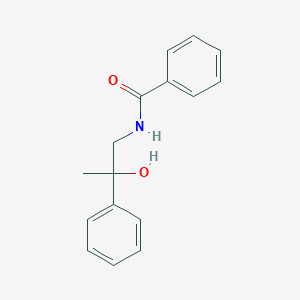
![N-(2-chlorobenzyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2998566.png)
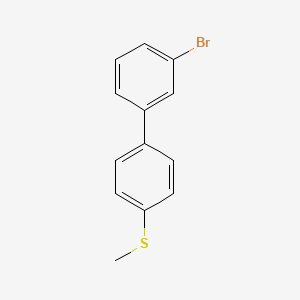
![6-Bromo-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2998568.png)
![N-(3-chloro-4-fluorophenyl)-2-[(2-hydroxyethyl)amino]acetamide](/img/structure/B2998569.png)
![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)acetamide](/img/structure/B2998570.png)
![2-Chloro-3-[(4-iodophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2998571.png)
![2-Cyclopropyl-5-[[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2998577.png)
![1-Benzyl-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2998578.png)